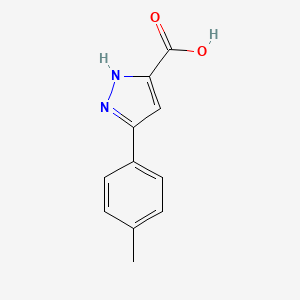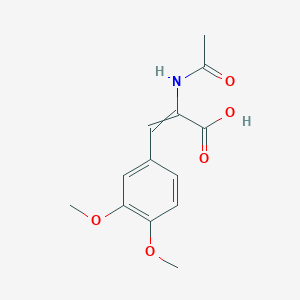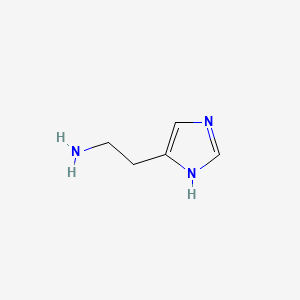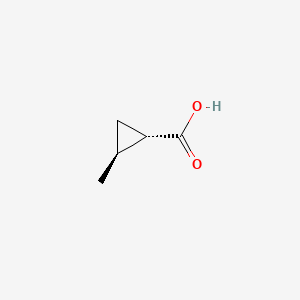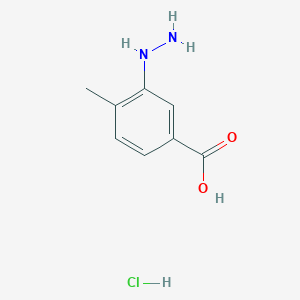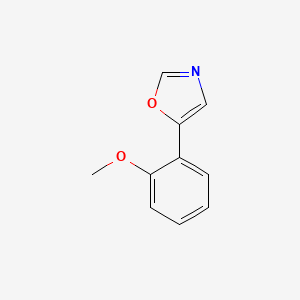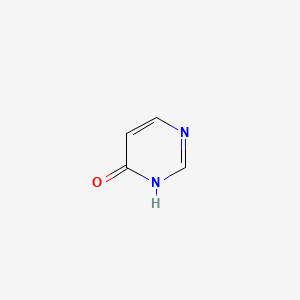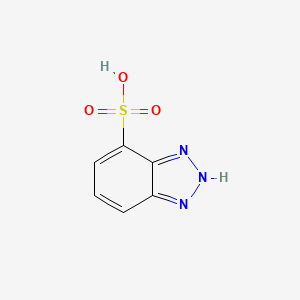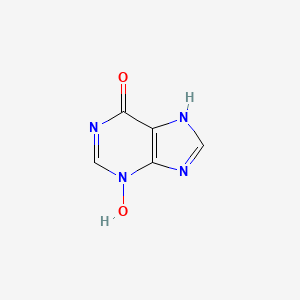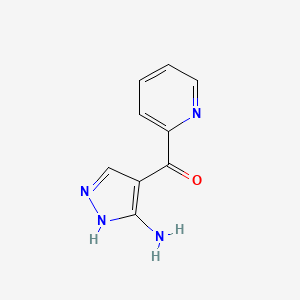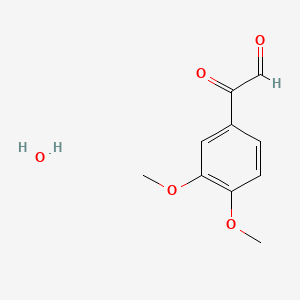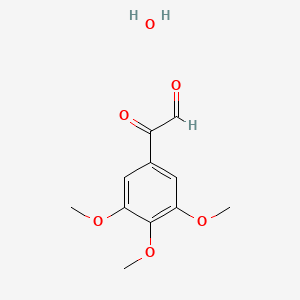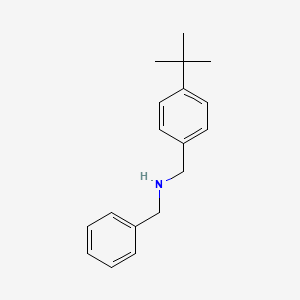
Benzyl-(4-tert-butyl-benzyl)-amine
Descripción general
Descripción
“Benzyl-(4-tert-butyl-benzyl)-amine” seems to be a complex organic compound. While specific information about this compound is not available, related compounds such as 4-tert-Butylbenzyl mercaptan and 4-tert-Butylbenzyl bromide are known. These compounds are commonly used as ligands for synthesizing metal clusters .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the nucleophilic substitution reaction of 4-tert-butylbenzyl bromide and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants .
Molecular Structure Analysis
While the exact molecular structure of “Benzyl-(4-tert-butyl-benzyl)-amine” is not available, related compounds like 4-tert-Butylbenzyl Chloride have been studied .
Chemical Reactions Analysis
Related compounds like 4-tert-Butylbenzyl mercaptan have been used in various chemical reactions such as Stereoselective thiourea-catalyzed sulfa-Michael addition, Nucleophilic substitution reactions, Urea-catalyzed trans-thioesterification, Sc-catalyzed Michael addition, and Copper-catalyzed decarboxylative cross-coupling .
Aplicaciones Científicas De Investigación
Organic Synthesis and Ligand Chemistry
Benzyl-(4-tert-butyl-benzyl)-amine serves as a versatile building block in organic synthesis. Researchers use it to create complex molecules due to its reactivity and stability. Additionally, it acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes find applications in catalysis, material science, and drug discovery .
Metal Cluster Synthesis
The compound plays a crucial role in synthesizing metal clusters. For instance, it can be used to create atomically precise arrays of silver clusters. Researchers have developed novel approaches based on the miscibility principle, avoiding the need for phase-transfer agents. These clusters find applications in nanotechnology, sensors, and catalysis .
Mesoporous Material Modification
4-tert-Butylbenzylamine is employed as a hydrophobic reactant to modify mesoporous materials. By keeping the loaded mesoporous particles under continuous stirring, it enhances their properties. These materials are used in drug delivery, adsorption, and separation processes .
Stabilization of Silver Clusters
Small silver clusters protected by 4-(tert-butyl)benzyl mercaptan (BBSH) can be converted into stable, monodisperse clusters through a ripening process. These clusters exhibit unique chemical compositions and have potential applications in nanoelectronics and photonics .
Biochemical and Physiological Studies
Researchers explore the compound’s effects on biological systems. Its interactions with proteins, enzymes, and receptors provide insights into cellular processes. Benzyl-(4-tert-butyl-benzyl)-amine may serve as a tool for drug development and understanding cellular pathways .
Surface Modification and Self-Assembly
The compound’s amphiphilic nature makes it useful for surface modification. It can be incorporated into self-assembled monolayers (SAMs) on solid surfaces. SAMs find applications in biosensors, corrosion protection, and nanofabrication .
Propiedades
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17-11-9-16(10-12-17)14-19-13-15-7-5-4-6-8-15/h4-12,19H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIIZCYQKNQHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-(4-tert-butyl-benzyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



